N-(4-benzoylphenyl)-4-ethylbenzamide
Description
N-(4-Benzoylphenyl)-4-ethylbenzamide is a synthetic aromatic amide characterized by a benzoyl-substituted phenyl group attached to an ethylbenzamide scaffold. Its molecular structure combines a hydrophobic ethyl group with a polar benzamide moiety, making it a candidate for studying structure-activity relationships (SAR) in pharmacological applications. The compound’s benzoylphenyl group is hypothesized to enhance binding affinity to biological targets, such as peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism .
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C22H19NO2/c1-2-16-8-10-19(11-9-16)22(25)23-20-14-12-18(13-15-20)21(24)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,23,25) |
InChI Key |
ILOHEYBQDBDPFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Lipid-Lowering Derivatives
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ):
In Triton WR-1339-induced hyperlipidemic rats, this derivative reduced plasma triglycerides by 31% and increased HDL-cholesterol levels at 15 mg/kg, comparable to the fibrate drug bezafibrate. The 4-benzoylphenyl substitution was critical for activity, as meta- and ortho-substituted analogues (C1 and C2) showed reduced efficacy .N-(4-Benzoylphenyl)pyrrole-2-carboxamide (Compounds 3 and 5, ):
These derivatives reduced total cholesterol by 28–35% and triglycerides by 40–45% in hyperlipidemic rats. The pyrrole ring enhanced metabolic stability compared to indole-based analogues, likely due to reduced oxidative metabolism .N-(4-Benzoylphenyl)maleimide (Compound 20c, ):
Substitution with a 4-benzoylphenyl group on a maleimide scaffold improved IC₅₀ values in cancer cell lines (e.g., 0.2–0.5 μM in MDA-MB-231 cells). However, replacing the benzoyl group with heterocycles (e.g., pyridyl in 26n) increased potency further (IC₅₀ = 0.1 μM), suggesting steric and electronic tuning is necessary for optimal activity .
Structural Modifications and Activity Trends
Key Observations:
- The 4-benzoylphenyl group consistently improves lipid-modulating and anticancer activities compared to methoxy or unsubstituted aryl groups.
- Electron-withdrawing groups (e.g., bromo, nitro) enhance crystallographic stability but may reduce solubility and bioavailability .
Mechanism of Action
This compound and its analogues likely modulate lipid metabolism via PPARα/γ activation, similar to fibrates (e.g., gemfibrozil, ) . The benzoyl group may mimic endogenous fatty acids, facilitating receptor binding, while the ethyl group enhances lipophilicity for membrane penetration. In contrast, maleimide derivatives () target cellular kinases or redox pathways, indicating divergent mechanisms despite structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
